molecular formula C14H10F2N4O2 B2771053 N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415490-32-1

N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2771053
CAS No.: 2415490-32-1
M. Wt: 304.257
InChI Key: FCAHTNZBJJVKQA-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the difluoromethoxy group and the imidazo[1,2-b]pyridazine core imparts unique physicochemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under basic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction with suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular interactions.

    Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.

    Difluoromethoxy-Substituted Compounds: Compounds with the difluoromethoxy group exhibit similar physicochemical properties and may have comparable biological activities.

Uniqueness

N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is unique due to the combination of the imidazo[1,2-b]pyridazine core and the difluoromethoxy group. This combination imparts distinct properties, such as enhanced stability, specific binding affinities, and unique biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N4O2/c15-14(16)22-10-3-1-2-9(8-10)18-13(21)11-4-5-12-17-6-7-20(12)19-11/h1-8,14H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAHTNZBJJVKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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